
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a dihydronaphthalene core. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene typically involves the hydrogenation of 1,4-di-tert-butylnaphthalene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation without over-reduction of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is used as a precursor for the synthesis of more complex molecules. Its stability makes it a valuable intermediate in organic synthesis.
Biology
Medicine
There is limited direct application of this compound in medicine. its derivatives could be explored for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism by which (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-tert-butylbenzene: Similar in structure but lacks the dihydronaphthalene core.
1,4-Di-tert-butylcyclohexane: A fully saturated analog with different reactivity.
1,4-Di-tert-butyl-2,3-dihydronaphthalene: A closely related compound with slight structural differences.
Uniqueness
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is unique due to its specific stereochemistry and the presence of the dihydronaphthalene core. This gives it distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
74877-15-9 |
|---|---|
Molekularformel |
C18H26 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
(1S,4S)-1,4-ditert-butyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C18H26/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
JHPAZSHWWOZNCX-HZPDHXFCSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1C=C[C@H](C2=CC=CC=C12)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1C=CC(C2=CC=CC=C12)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
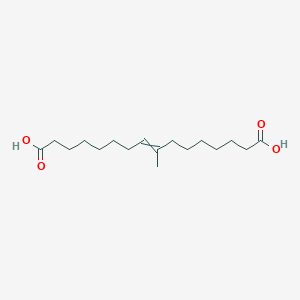
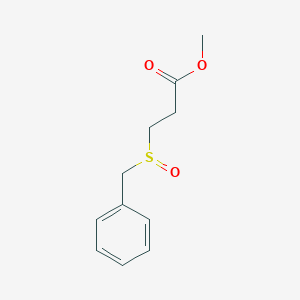
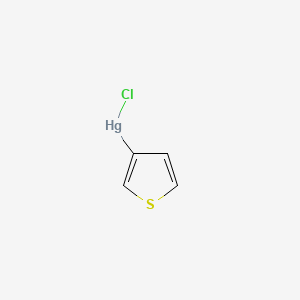
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
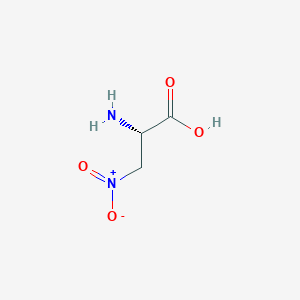

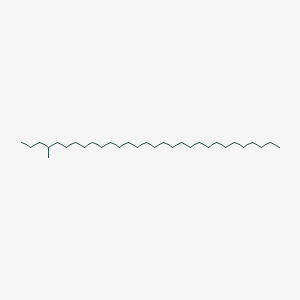
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)





